Product packaging for Hexaphenylborazine(Cat. No.:CAS No. 16672-48-3)

Hexaphenylborazine

Cat. No.: B108343
CAS No.: 16672-48-3
M. Wt: 537.1 g/mol
InChI Key: XTKHGXVXAPNGEV-UHFFFAOYSA-N
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Description

Contextualization within Borazine (B1220974) Chemistry

Borazine (B₃N₃H₆), often referred to as "inorganic benzene (B151609)," is a compound that is isoelectronic and isostructural with benzene. kccollege.ac.inchemistryviews.org It features a planar, hexagonal ring of alternating boron and nitrogen atoms, with each ring atom bonded to a hydrogen atom. kccollege.ac.in Both boron and nitrogen atoms in the ring are sp² hybridized. kccollege.ac.in However, the analogy to benzene is not perfect. Due to the significant difference in electronegativity between boron and nitrogen, the B-N bonds in borazine are polarized. kccollege.ac.inchemistryviews.org This results in a partially delocalized electron cloud, in contrast to the completely delocalized π-system in benzene. kccollege.ac.in

This inherent polarity and weaker cyclic π-electron delocalization give borazine and its derivatives distinct optoelectronic properties, including a larger highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap. rsc.org These characteristics make borazines valuable molecular frameworks for doping organic materials to precisely modify their electronic and optical properties. rsc.orgresearchgate.net Consequently, borazine-based materials have garnered considerable interest for their potential in creating a new class of thermally stable materials for organic electronics, with applications in optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

Hexaaryl-substituted borazines (HABs) are a class of borazine derivatives where the hydrogen atoms attached to the boron and nitrogen atoms are replaced by aryl groups. rsc.org These substitutions are not merely decorative; they significantly enhance the stability and processability of the borazine core and allow for the fine-tuning of its electronic properties. Hexaphenylborazine is a prototypical example of an HAB. These molecules often exhibit improved photophysical properties compared to their all-carbon analogues and have been successfully incorporated into devices such as light-emitting diodes (LEDs) and light-emitting electrochemical cells (LECs). rsc.org

The true significance of HABs in modern chemical science lies in their role as molecular building blocks for advanced materials. cardiff.ac.uk They are crucial precursors in the "bottom-up" synthesis of boron- and nitrogen-codoped graphene and other complex, two-dimensional materials. acs.orgresearchgate.net The ability to graft different functional groups onto the aryl substituents provides precise control over the resulting material's properties, including doping patterns, topology, and orientation. cardiff.ac.uk This molecular-level control is essential for designing next-generation materials for applications ranging from electronics to catalysis. acs.orgresearchgate.net

Historical Development of this compound Research

The first reported synthesis of this compound dates back to 1958 by Stafiej. rsc.org This seminal work established a two-pot synthetic procedure that would remain a standard, albeit challenging, method for decades. The process begins with the reaction of boron trichloride (B1173362) (BCl₃) and an aniline (B41778) in a solvent like toluene (B28343) to produce the key intermediate, B,B′,B′′-trichloro-N,N′,N′′-triarylborazine (TCB). rsc.org This intermediate is then isolated and subsequently reacted with an organometallic nucleophile, such as phenyllithium (B1222949) (PhLi) or phenylmagnesium bromide (PhMgBr), to attach the remaining phenyl groups to the boron atoms. rsc.org

Table 1: Comparison of Early Synthetic Routes to this compound

MethodIntermediateNucleophileB-Arylation YieldKey ChallengesYear
Stafiej Two-PotTCBPhLi18%TCB instability, low yield, handling difficulties. rsc.org1958
Stafiej Two-PotTCBPhMgBr65%TCB instability, handling difficulties. rsc.org1958

For nearly half a century, the two-pot synthesis remained the principal method for obtaining HABs. A significant breakthrough occurred in 2005 when a more efficient one-pot protocol was developed, which streamlined the process. rsc.org This marked a shift in research towards overcoming the foundational challenges of HAB synthesis. Modern research has focused intensely on improving efficiency, safety, and sustainability. rsc.org

A major evolution has been the development of continuous-flow synthesis processes. rsc.orgrsc.org This approach addresses many of the drawbacks of traditional batch synthesis. Flow chemistry allows for rapid and safe reactions, particularly the sensitive boron arylation step, and can mitigate the problems associated with the low solubility of the TCB intermediate. rsc.orgrsc.org By using bio-derived solvents and avoiding complex isolation procedures, these new methods significantly reduce the environmental impact and improve the safety profile of HAB synthesis. rsc.orgrsc.org Beyond improving the core synthesis, research trajectories have expanded to include sophisticated functionalization strategies. Techniques like late-stage iodination are being developed to create a diverse library of borazine derivatives, paving the way for further exploration of their structure-property relationships and applications in materials science. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30B3N3 B108343 Hexaphenylborazine CAS No. 16672-48-3

Properties

CAS No.

16672-48-3

Molecular Formula

C36H30B3N3

Molecular Weight

537.1 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis-phenyl-1,3,5,2,4,6-triazatriborinane

InChI

InChI=1S/C36H30B3N3/c1-7-19-31(20-8-1)37-40(34-25-13-4-14-26-34)38(32-21-9-2-10-22-32)42(36-29-17-6-18-30-36)39(33-23-11-3-12-24-33)41(37)35-27-15-5-16-28-35/h1-30H

InChI Key

XTKHGXVXAPNGEV-UHFFFAOYSA-N

SMILES

B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

B1(N(B(N(B(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

Hexaphenylborazine

Origin of Product

United States

Advanced Synthetic Methodologies for Hexaphenylborazine and Its Derivatives

Established Synthetic Pathways to Hexaphenylborazine

The synthesis of this compound has traditionally relied on multi-step procedures that, while effective, often involve sensitive reagents and stringent reaction conditions. These established pathways primarily proceed through a key intermediate, B,B′,B′′-Trichloro-N,N′,N′′-triarylborazine.

Two-Pot Synthetic Procedures via B,B′,B′′-Trichloro-N,N′,N′′-triarylborazine (TCB) Intermediates

A foundational and widely utilized method for synthesizing this compound is a two-pot procedure that hinges on the formation and subsequent functionalization of a B,B′,B′′-Trichloro-N,N′,N′′-triarylborazine (TCB) intermediate. rsc.org This approach provides a versatile platform for introducing various aryl groups onto the borazine (B1220974) core.

Once the TCB intermediate is formed, the second pot of the synthesis involves the nucleophilic substitution of the chlorine atoms on the boron centers with aryl groups. rsc.org This is typically achieved by reacting the TCB intermediate with organolithium (ArLi) or organomagnesium (ArMgBr, Grignard) reagents. rsc.org For the synthesis of this compound, phenyllithium (B1222949) or phenylmagnesium bromide would be used. The choice of the organometallic reagent can influence the reaction yield, with Grignard reagents sometimes offering higher yields. rsc.org This step must also be carried out under strict anhydrous and inert conditions to prevent the decomposition of the reactive organometallic reagents and the borazine product. rsc.org

Table 1: Comparison of Nucleophilic Reagents in this compound Synthesis

ReagentTypical YieldReference
Phenyllithium (PhLi)18% rsc.org
Phenylmagnesium Bromide (PhMgBr)65% rsc.org

Dehydrogenation and (Cyclo)condensation Strategies for N-Aryl Substituted Borazines

Alternative established strategies for the synthesis of N-aryl substituted borazines include dehydrogenation and (cyclo)condensation reactions. rsc.org Dehydrogenation methods can involve the use of reagents like diborane (B8814927) or metal borohydrides to form the borazine ring from amine-borane adducts. rsc.org (Cyclo)condensation reactions, as described in the formation of the TCB intermediate, utilize a boron halide (BX₃) to react with an amine, which is a fundamental method for creating N-substituted borazine derivatives. rsc.org These methods provide pathways to various N-aryl borazines, which can then be further functionalized at the boron positions to yield hexa-substituted derivatives.

Novel and Sustainable Synthetic Approaches

In response to the challenges associated with traditional batch syntheses, including safety concerns and scalability, more modern and sustainable methodologies are being developed.

Continuous Flow Processes for Hexaarylborazine Synthesis

A significant advancement in the synthesis of hexaarylborazines is the development of continuous flow processes. rsc.org This technology offers several advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org

In a continuous flow setup for hexaarylborazine synthesis, reagents are continuously pumped through a series of reactors and purification cartridges. rsc.orgresearchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time. A key innovation in the flow synthesis of HABs is the use of an inorganic scavenger to neutralize and remove acidic byproducts in-line, which simplifies the purification process. rsc.org Furthermore, the use of greener, bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been explored to minimize the environmental impact. rsc.org This continuous process has been shown to be effective for the synthesis of various substituted borazines, including those with alkylated and fluorinated aryl rings. rsc.org The ability to perform the synthesis with limited manual handling of sensitive intermediates significantly improves the safety and efficiency of producing these valuable compounds. rsc.org

Table 2: Key Features of Batch vs. Continuous Flow Synthesis of Hexaarylborazines

FeatureBatch SynthesisContinuous Flow SynthesisReference
Safety Handling of sensitive intermediates requiredLimited manual handling, improved safety rsc.orgrsc.org
Scalability Can be challengingMore readily scalable beilstein-journals.org
Purification Often requires separate workup stepsIn-line purification with scavengers rsc.org
Environmental Impact Traditional organic solventsPotential for greener, bio-derived solvents rsc.org
Control Less precise control over parametersPrecise control over temperature, time, etc. beilstein-journals.org

Metal-Catalyzed Functionalization

Metal-catalyzed reactions are powerful tools for the functionalization of aromatic compounds, and these methods have been extended to the synthesis of functionalized borazine derivatives. While the direct C-H functionalization of a pre-formed this compound core is still an emerging area, metal-catalyzed cross-coupling reactions are instrumental in synthesizing hexaarylborazines with diverse peripheral functionalities. These reactions typically involve the functionalization of a B,B′,B′′-trichloro-N,N′,N′′-triarylborazine (TCB) intermediate.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds. In the context of borazine synthesis, this can involve the reaction of the TCB intermediate with organoboron reagents in the presence of a palladium catalyst. Similarly, arylstannanes can be used to functionalize the chlorinated boron atoms via metal catalysis. These methods provide access to a wide range of hexaarylborazines with tailored electronic and photophysical properties.

The general approach involves the in situ generation of the TCB intermediate from an aniline (B41778) and boron trichloride (B1173362), which is then reacted with an organometallic nucleophile, such as an aryllithium or Grignard reagent, often facilitated by a metal catalyst to yield the final hexaarylborazine.

Catalyst TypeReactionApplication in Borazine Chemistry
PalladiumSuzuki-Miyaura CouplingSynthesis of functionalized hexaarylborazines from TCB intermediates and organoboron reagents.
PalladiumStille CouplingFunctionalization of TCB intermediates using arylstannanes.

Mechanochemical Synthesis Approaches for Borazine Derivatives

Mechanochemistry, which involves chemical transformations induced by mechanical force, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. This approach has been successfully applied to the synthesis of borazine and its derivatives. researchgate.net

The key advantages of mechanochemical synthesis include the reduction or elimination of solvents, which simplifies the purification process and improves the purity of the products. researchgate.net Reactions are typically carried out by grinding or milling the solid reactants together, sometimes with a small amount of a liquid additive (liquid-assisted grinding). This method has been used for the solid-phase synthesis of N-trimethylborazine and N-triethylborazine. researchgate.net While specific, detailed research on the mechanochemical synthesis of this compound is not extensively documented, the principles demonstrated with other borazine derivatives suggest its potential as a viable and environmentally friendly synthetic route. researchgate.net

Targeted Synthesis of Functionalized Hexaarylborazines

The ability to precisely control the structure and properties of hexaarylborazines is essential for their application in materials science. This section explores strategies for synthesizing hydrolytically stable derivatives and complex, multi-branched architectures.

Strategies for Synthesizing Hydrolytically Stable Hexaarylborazines

A significant challenge in the application of borazine-based materials is their susceptibility to hydrolysis. The polarity of the boron-nitrogen bond makes the boron atoms susceptible to nucleophilic attack by water. A primary strategy to enhance the hydrolytic stability of hexaarylborazines is to introduce sterically bulky groups on the aryl substituents, particularly at the ortho positions of the phenyl rings attached to the boron atoms.

These bulky groups act as a "steric shield," physically blocking the approach of water molecules to the reactive borazine core. This one-pot synthetic protocol involves the reaction of an aniline with boron trichloride to form the electrophilic chloroborazine intermediate, which is then reacted in situ with a sterically hindered aryllithium reagent. This method provides access to sterically congested and hydrolytically stable borazine architectures that are challenging to synthesize using other methods.

Steric GroupPosition on Aryl RingEffect on Stability
Mesitylortho-Significantly increased hydrolytic stability.
Other bulky alkyl or aryl groupsortho-Provides steric protection to the borazine core.

Divergent Bottom-Up Synthesis of Hexa-branched Borazine-Doped Polyphenylene Derivatives

A sophisticated bottom-up approach has been developed for the synthesis of hexa-branched polyphenylene derivatives where borazine units are precisely incorporated into the structure. This method utilizes the decarbonylative [4+2] Diels-Alder cycloaddition reaction between ethynyl (B1212043) and tetraphenylcyclopentadienone (B147504) derivatives. nih.gov

This divergent synthesis strategy allows for the creation of complex, star-shaped molecules with a central core and multiple branching units. nih.gov By using either a borazine-containing core and full-carbon branching units, or a carbon-based core with borazine-containing branches, the doping dosage and orientation of the borazine rings within the polyphenylene framework can be precisely controlled. nih.gov

The general synthetic route involves preparing two key molecular modules: a core and a branching unit. nih.gov One module contains multiple ethynyl groups, and the other contains multiple tetraphenylcyclopentadienone moieties. The Diels-Alder reaction between these modules, with the subsequent extrusion of carbon monoxide, leads to the formation of the desired hexa-branched polyphenylene structure. nih.gov This methodology has been successfully used to prepare three- and hexa-branched hybrid polyphenylenes with controlled orientations and dosages of the B₃N₃ rings. nih.gov Detailed photophysical studies of these materials have shown that as the borazine doping dosage increases, the luminescence of the material is progressively reduced. nih.gov

Core ModuleBranching UnitResulting Structure
Ethynyl-functionalized BorazineTetraphenylcyclopentadienone-functionalized AromaticHexa-branched Polyphenylene with Borazine Core
Ethynyl-functionalized AromaticTetraphenylcyclopentadienone-functionalized BorazineHexa-branched Polyphenylene with Borazine Branches

Synthesis of Borazine-Azobenzene Derivatives for Photoresponsive Applications

The integration of photochromic units, such as azobenzene (B91143), with a borazine core represents a significant advancement in the development of photoresponsive materials. A key methodology for achieving this is the palladium-catalyzed Suzuki cross-coupling reaction. umons.ac.be This approach has been successfully employed to synthesize novel switchable boron-nitrogen-carbon (BNC) based chromophores where a central borazine ring is peripherally functionalized with azobenzene moieties. umons.ac.be

The synthesis commences with the preparation of a tris-triflate borazine precursor. This is followed by a Mills reaction between nitrosobenzene (B162901) and 4-iodoaniline, and a subsequent Miyaura borylation to yield an organoboron derivative of azobenzene. umons.ac.be The final step involves the Suzuki cross-coupling of the tris-triflate borazine with the azobenzene-boronic ester, which results in the desired azo-borazine derivative in high yield. umons.ac.be

The resulting borazine-azobenzene molecule demonstrates reversible E/Z photoisomerization. umons.ac.be Irradiation at the maximum of its intense π−π* absorption feature (around 360 nm) triggers this change. umons.ac.be X-ray crystallographic analysis of these derivatives reveals a non-planar orientation of the three azobenzene units relative to the borazine core and confirms the trans configuration of the -N=N- double bonds in the ground state. umons.ac.be

This synthetic strategy not only allows for the creation of discrete photoresponsive borazine molecules but also provides a platform for engineering more complex materials. For instance, these photoactive borazine-azobenzene scaffolds have been utilized as building blocks for the synthesis of soluble BN-doped polythiophene polymers, opening avenues for new functional materials with applications in electronics and photonics. umons.ac.be

Reactant 1 Reactant 2 Reaction Type Product Yield (%)
Tris-triflate borazineOrganoboron azobenzene derivativePd-catalyzed Suzuki cross-couplingAzo-borazine derivative83

Synthesis of Open-Shell Functionalized Borazine Derivatives

The synthesis of open-shell functionalized borazine derivatives introduces radical centers onto the borazine core, leading to materials with interesting magnetic and electronic properties. A notable example is the functionalization of a borazine derivative with nitroxide free radicals.

The synthetic route begins with the preparation of B,B′,B″-Trichloro-N,N′,N″-tri(4-bromophenyl)borazine. This precursor is chosen in part because the bromine atoms facilitate characterization by mass spectrometry and offer potential sites for further modification. Concurrently, an O-silylated hydroxylamine (B1172632) is prepared.

The subsequent key step involves the lithiation of the O-silylated hydroxylamine using an excess of tert-butyllithium. This lithiated species is then coupled with the trichloroborazine (B13784979) derivative to afford a protected functionalized borazine. The protecting silyl (B83357) groups are then removed by reacting the compound with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). This desilylation step yields the final open-shell borazine derivative, N,N′,N″-(tris(4-Bromophenyl))-B,B′,B″-tris((2,6-dimethyl-4-(N-tert-butyl-N-oxyamino)phenyl)borazine), referred to as TriBNit.

Single-crystal X-ray diffraction analysis of TriBNit confirms the successful grafting of three nitroxide radicals onto the boron atoms of the borazine ring. Magnetic susceptibility measurements indicate weak intramolecular antiferromagnetic interactions between the radicals. Furthermore, electron paramagnetic resonance (EPR) spectroscopy reveals the coexistence of different ground-spin state species at low temperatures, which is attributed to the varied orientations of the nitroxide radicals relative to the borazine core.

Starting Material Key Reagents Intermediate Product Final Product
B,B′,B″-Trichloro-N,N′,N″-tri(4-bromophenyl)borazineO-silylated hydroxylamine, tert-butyllithiumProtected functionalized borazineN,N′,N″-(tris(4-Bromophenyl))-B,B′,B″-tris((2,6-dimethyl-4-(N-tert-butyl-N-oxyamino)phenyl)borazine) (TriBNit)
Protected functionalized borazineTetrabutylammonium fluoride (TBAF) in THF-(Desilylation to yield final product)

Reactivity and Mechanistic Investigations of Hexaphenylborazine and Its Derivatives

Ring-Closing Reactions and Planarization

Ring-closing reactions are pivotal in the synthesis of complex molecular architectures from simpler precursors. In the context of hexaphenylborazine, these reactions are instrumental in creating extended, planar polycyclic aromatic hydrocarbons (PAHs) with embedded boron and nitrogen atoms. Such structures are of significant interest for their potential applications in electronics and materials science.

Intramolecular Friedel-Crafts-Type Reactions for Hexa-peri-hexabenzoborazinocoronene Formation

The synthesis of hexa-peri-hexabenzoborazinocoronene, a BN-doped analogue of coronene (B32277), has been achieved through a series of intramolecular Friedel-Crafts-type reactions. chimia.chnih.gov This process involves the planarization of a hexaarylborazine precursor through six simultaneous C-C bond formations. nih.gov The reaction is a notable example of creating complex, heteroatom-doped nanographene structures. researchgate.net

The starting material for this reaction is a specifically designed hexafluoro-functionalized aryl-borazine. scispace.comnih.gov In this precursor, fluoride (B91410) atoms are positioned at the ortho positions of the aryl groups attached to the boron atoms. scispace.com The presence of these leaving groups is crucial for the subsequent cyclization steps. The reaction is typically promoted by a strong acid, which facilitates the electrophilic aromatic substitution mechanism. chimia.chscispace.com

The process can be stepwise, allowing for the isolation of partially fused intermediates. scispace.com Mechanistic studies suggest that the planarization reaction proceeds through an extension of the π-system as the cyclization progresses. nih.gov This controlled, stepwise approach provides a rational pathway to complex BN-doped PAHs. chimia.ch The resulting hexa-peri-hexabenzoborazinocoronene exhibits a wider HOMO-LUMO gap and enhanced blue-shifted emissive properties compared to its all-carbon counterpart, highlighting the significant influence of the central B3N3 core on the electronic properties of the molecule. nih.gov

Precursor TypeReaction TypeKey ReagentsProductReference
Hexafluoro-functionalized aryl-borazineIntramolecular Friedel-CraftsStrong AcidHexa-peri-hexabenzoborazinocoronene chimia.chscispace.com
This compound derivativeFriedel-Crafts-type cyclizationLewis AcidBN-doped coronene nih.govthieme-connect.com

Scholl Reaction of this compound for Boron-Nitrogen-Doped Nanographene Formation

The Scholl reaction is a powerful oxidative cyclodehydrogenation method used to synthesize large PAHs and nanographenes by forming multiple aryl-aryl bonds in a single step. wikipedia.orgthieme-connect.desci-hub.se However, the direct application of traditional Scholl reaction conditions to this compound for the formation of BN-doped nanographenes has been found to be challenging. thieme-connect.com

The reaction typically employs a Lewis acid, a protic acid, and an oxidant. wikipedia.org Common reagents include iron(III) chloride (FeCl3), aluminum chloride (AlCl3), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with an acid. wikipedia.orgresearchgate.net The reaction mechanism is thought to proceed through either a radical cation or an arenium ion pathway, depending on the specific reaction conditions. wikipedia.orgutexas.edu

While the Scholl reaction has been successfully used to create a variety of complex and even strained polycyclic aromatic systems, its success with heteroatomic systems like borazines can be limited. sci-hub.senih.gov The electronic properties of the borazine (B1220974) core can influence the reactivity and outcome of the Scholl reaction. Despite these challenges, research into modifying the Scholl reaction or developing alternative strategies continues to be an active area for the synthesis of BN-doped nanographenes from borazine precursors. acs.orgrsc.org The synthesis of BN-doped nanographene has been reported through the decomposition of this compound on heated metallic substrates, although this method can be hindered by the loss of dopant atoms at higher temperatures. acs.org

Reaction TypeKey ReagentsIntermediate TypeApplicationReference
Scholl ReactionLewis Acid, Protic Acid, OxidantRadical cation or Arenium ionSynthesis of PAHs and Nanographenes wikipedia.orgthieme-connect.de
Oxidative CyclodehydrogenationDDQ, AcidNot specifiedSynthesis of Helical Nanographenes nih.gov

Nucleophilic and Electrophilic Reactivity

The reactivity of the this compound core and its aryl substituents is a key aspect of its chemistry, enabling a variety of functionalization reactions. Both the electron-deficient boron atoms and the electron-rich nitrogen atoms of the borazine ring, as well as the peripheral phenyl groups, can participate in chemical transformations.

Nucleophilic Addition and Substitution Reactions on the Borazine Core

The borazine ring, with its alternating boron and nitrogen atoms, exhibits distinct electronic properties. The boron atoms are electrophilic centers, making them susceptible to attack by nucleophiles. Nucleophilic addition reactions involve the attack of a nucleophile on a boron atom, leading to the formation of a tetrahedral intermediate. unacademy.comfiveable.me This process disrupts the aromaticity of the borazine ring.

The stability of this intermediate and the subsequent reaction pathway depend on the nature of the nucleophile and the reaction conditions. fiveable.me In some cases, the addition may be reversible. The reactivity of the borazine core towards nucleophiles can be influenced by the substituents on both the boron and nitrogen atoms. Electron-withdrawing groups on the aryl substituents can enhance the electrophilicity of the boron atoms, making them more reactive towards nucleophiles.

While detailed studies specifically on nucleophilic addition to this compound are not extensively covered in the provided search results, the general principles of nucleophilic addition to borazine systems suggest that this is a viable reaction pathway for the modification of the borazine core.

Electrophilic Substitution on Aryl Substituents

The phenyl groups attached to the boron and nitrogen atoms of the this compound core can undergo electrophilic aromatic substitution (EAS) reactions. dalalinstitute.comminia.edu.eg In these reactions, an electrophile replaces a hydrogen atom on one of the aromatic rings. minia.edu.eg The general mechanism involves the attack of the π-electron system of the aryl ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. dalalinstitute.comhu.edu.jo Subsequent loss of a proton restores the aromaticity of the ring. savemyexams.com

The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the borazine core to which the phenyl group is attached. The B-phenyl and N-phenyl groups will have different directing effects due to the differing electronegativities and electronic contributions of the boron and nitrogen atoms to the attached aryl rings. The borazine ring itself can influence the reactivity of the pendant aryl groups towards electrophiles. This allows for the introduction of a wide range of functional groups onto the periphery of the this compound molecule, providing a route to functionalized derivatives with tailored properties.

Reaction TypeAttacking SpeciesKey IntermediateResultReference
Nucleophilic AdditionNucleophileTetrahedral IntermediateFunctionalization of Borazine Core unacademy.comfiveable.me
Electrophilic Aromatic SubstitutionElectrophileArenium Ion (Sigma Complex)Functionalization of Aryl Substituents dalalinstitute.comminia.edu.eg

Metal-Catalyzed Cross-Coupling Reactions of Borazine Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grwiley.com These reactions have been applied to borazine derivatives to create more complex and extended molecular structures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for this purpose. eie.grwiley-vch.de In the context of borazine chemistry, these reactions can be employed to couple borazine derivatives with other organic molecules. For example, a borazine bearing a halide or triflate group can be coupled with an organoboron compound in a Suzuki-Miyaura reaction. eie.gr

These reactions typically involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. wiley-vch.de The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. The development of efficient cross-coupling methods for borazine derivatives has opened up new avenues for the synthesis of novel BN-doped materials with tailored electronic and photophysical properties. For instance, palladium-catalyzed Sonogashira cross-coupling has been used as a key step in the synthesis of precursors for complex nanographenes. nih.gov

Reaction NameCatalystReactantsBond FormedReference
Suzuki-Miyaura CouplingPalladium ComplexOrganoboron compound, Organic halide/triflateC-C eie.gr
Sonogashira CouplingPalladium Complex, Copper co-catalystTerminal alkyne, Organic halide/triflateC-C nih.govwiley-vch.de
Hiyama CouplingPalladium ComplexOrganosilicon compound, Organic halide/triflateC-C mdpi.com

Dehydrogenation and Photocyclization Reactions

This compound can undergo dehydrogenation, a reaction that involves the removal of hydrogen atoms. This process is a key step in the formation of boron- and nitrogen-doped graphene from this compound precursors on catalytic metal surfaces. researchgate.net Studies have shown that the deposition of this compound onto a heated Pt(111) substrate leads to the formation of doped graphene, with the incorporation of nitrogen and boron atoms into the graphene lattice observed at substrate temperatures up to 600 °C and 400 °C, respectively. researchgate.net

In a related process, photocyclization, a BN substituted hexabenzotriphenylene can form a phenanthrene (B1679779) annelated B3N3 tribenzoperylene upon irradiation with light (280-400 nm) in the presence of iodine. researchgate.net This reaction involves the light-induced formation of new carbon-carbon bonds.

Borazine Ring Modifications and Functionalization Patterns

The borazine ring, often called "inorganic benzene (B151609)," is more reactive than its organic counterpart and readily undergoes addition reactions. slideshare.netkccollege.ac.in This increased reactivity is attributed to the polarity of the B-N bonds arising from the difference in electronegativity between boron and nitrogen. kccollege.ac.in

Functionalization of the borazine core can be achieved through various synthetic routes. One notable method is the divergent synthesis of borazino-doped polyphenylenes. This involves a decarbonylative [4+2] Diels-Alder cycloaddition reaction between ethynyl (B1212043) and tetraphenylcyclopentadienone (B147504) derivatives. researchgate.net This approach allows for the preparation of materials with varying doping levels and orientations of the borazine units within a polyphenylene structure. researchgate.net Another strategy involves the synthesis of borazatruxenes, which are BN-isosteres of truxene (B166851) where the central benzene ring is replaced by a borazine ring. researchgate.net

Reaction Mechanism Analysis of Borazine Transformations

Understanding the mechanisms of borazine reactions is crucial for controlling product formation and designing new synthetic pathways.

Computational Analysis of Reaction Pathways and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. catalysis.blog It allows for the calculation of potential energy surfaces, which helps in identifying the most likely reaction pathways and the energy barriers associated with them. catalysis.blog

For instance, computational studies on the formation of borazine from diborane (B8814927) and ammonia (B1221849) have identified several possible pathways. researchgate.net One of the lowest-energy pathways involves the cycloaddition of H2BNH2 to 1,3-diaza-2,4-diborabuta-1,3-diene, followed by the elimination of two hydrogen molecules. researchgate.net

Computational analyses have also been instrumental in understanding the dehydrogenation of borazine on metal surfaces. Studies on the Ru(0001) surface have shown that while B-dehydrogenation is kinetically favored due to a lower activation energy barrier, N-dehydrogenation is the thermodynamically favored product. nih.gov The initial dehydrogenation from the nitrogen atom is preferred, followed by the removal of hydrogen from adjacent boron and nitrogen atoms as the process continues. nih.gov

The table below summarizes the calculated activation and reaction energies for the initial dehydrogenation step of borazine on a Ru(0001) surface.

Dehydrogenation SiteActivation Energy (eV)Reaction Energy (ΔE) (eV)
Boron (B)0.62+0.49
Nitrogen (N)1.11+0.24
Data sourced from a computational study on the epitaxial growth of hexagonal boron nitride. nih.gov

Transition State Analysis in Borazine-Related Reactions

The identification and characterization of transition states are fundamental to understanding reaction kinetics. Computational methods can be used to locate and analyze these high-energy structures that connect reactants to products. numberanalytics.com

In the context of borazine dehydrogenation on a Ru(0001) surface, transition state analysis has revealed that the energy barriers for B-dehydrogenation are consistently lower than for N-dehydrogenation. nih.gov For example, the transition state for the first B-dehydrogenation has an energy of 0.619 eV, while the N-dehydrogenation transition state is at 1.106 eV. nih.gov This confirms that the removal of a hydrogen atom from a boron atom is the kinetically preferred initial step. nih.gov

In Situ Spectroelectrochemistry for Redox-Active Intermediates

In situ spectroelectrochemistry combines spectroscopic and electrochemical techniques to study short-lived, redox-active intermediates generated during a reaction. researchgate.net This method provides valuable insights into the electronic structure and reactivity of these transient species. researchgate.net Techniques such as UV-Vis and EPR spectroelectrochemistry, often supported by DFT calculations, can identify the structures of radical anions and dianions formed during the electrochemical reduction of borazine derivatives. researchgate.net

For example, time-resolved surface-enhanced infrared absorption spectroscopy (SEIRAS) can be used to monitor molecular restructuring during electron transfer processes. usask.ca This technique has the potential to provide detailed information about changes in the borazine core and its substituents during redox reactions. The study of redox-active intermediates is crucial for understanding potential-dependent reaction pathways. usask.ca

Theoretical and Computational Studies of Hexaphenylborazine Systems

Quantum Chemical Calculations on Hexaphenylborazine

Quantum chemical calculations serve as a powerful tool to investigate the intricate electronic properties and molecular behavior of complex systems like this compound. mtu.edu These computational methods, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular structures, energies, and electronic distributions that are often challenging to probe experimentally. mtu.edupurdue.eduarxiv.org

Electronic Structure Elucidation

Theoretical studies have been instrumental in elucidating the electronic structure of this compound (HPB). Density Functional Theory (DFT) calculations, for instance, have been employed to optimize the geometry of the HPB molecule. These calculations reveal a structure composed of a central borazine (B1220974) ring (B₃N₃) bonded to six phenyl rings. acs.org

A notable feature of the HPB structure is the tilted orientation of the phenyl rings relative to the borazine core. The dihedral angles, which describe the angle between the planes of the borazine and phenyl rings, differ for the phenyl groups attached to boron and nitrogen atoms. Specifically, the dihedral angle for the phenyl-N bond is approximately 64.1°, while for the phenyl-B bond, it is about 71.2°. acs.org This difference in tilt is attributed to the variation in the C-N and C-B bond lengths, which are calculated to be 1.445 Å and 1.582 Å, respectively. acs.org The B-N bond length within the borazine ring of HPB is optimized at 1.449 Å, a value slightly longer than that in an unsubstituted borazine molecule. acs.org

The electronic properties of HPB have also been a key focus of computational investigations. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often referred to as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic behavior. For an isolated HPB molecule, DFT calculations predict a HOMO-LUMO gap of 5.45 eV. acs.orgresearchgate.net This is significantly smaller than the calculated gap of 8.17 eV for a simple borazine (B₃N₃H₆) molecule, indicating that the phenyl substituents play a substantial role in modifying the electronic structure. acs.org The reduction in the HOMO-LUMO gap suggests that HPB is more susceptible to electronic excitation compared to its parent borazine core.

Furthermore, computational analysis of the molecular orbitals reveals that the frontier orbitals (HOMO and LUMO) are delocalized over both the phenyl groups and the central borazine ring. researchgate.net This delocalization is a key aspect of the molecule's electronic character and has implications for its potential applications in electronic materials. The agreement between the calculated density of states from DFT and experimental photoelectron spectroscopy data for HPB films confirms the validity of the computational model and indicates that the molecular nature of HPB is preserved in the solid state. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the properties of this compound and related systems. mdpi.comekb.eg DFT methods are used to determine intramolecular parameters, which are crucial for accurate molecular dynamics simulations that probe the conformational behavior of these molecules. nih.gov

DFT calculations have been successfully applied to optimize the molecular structure of this compound. acs.org These calculations provide detailed geometric parameters, such as bond lengths and dihedral angles, which are in close agreement with experimental observations where available. acs.org For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the optimized structure of HPB, revealing the distinct tilting of the phenyl rings attached to the boron and nitrogen atoms of the central borazine ring. acs.org

Beyond structural analysis, DFT is instrumental in understanding the electronic properties of this compound. The calculation of the HOMO-LUMO gap is a standard application of DFT that provides insight into the electronic excitability and reactivity of the molecule. ekb.eg For HPB, DFT calculations have shown that the HOMO-LUMO gap is significantly smaller than that of the parent borazine molecule, a result of the extended conjugation provided by the phenyl substituents. acs.orgresearchgate.net This finding is critical for assessing the potential of HPB in optoelectronic applications.

The reliability of DFT in predicting the electronic structure is further validated by comparing the calculated density of states with experimental photoelectron spectroscopy data. The close match between theoretical and experimental results for HPB films confirms that the molecular integrity and electronic characteristics of HPB are maintained in the condensed phase. acs.org

Furthermore, time-dependent DFT (TD-DFT) is employed to investigate the nature of electronic excited states. core.ac.uk This approach is particularly useful for understanding the optical properties of molecules like HPB. For a related borazine derivative, TD-DFT analysis using long-range corrected functionals such as CAM-B3LYP and LC-wPBE has provided a detailed picture of the electronic transitions responsible for its absorption spectrum. core.ac.uk These calculations can differentiate between various types of electronic excitations, including those that are weakly allowed or almost dark, providing a comprehensive understanding of the molecule's interaction with light. core.ac.uk

Aromaticity and Electron Delocalization Studies

The concept of aromaticity, a cornerstone of organic chemistry, has been extended to inorganic analogues like borazine, often referred to as "inorganic benzene". nih.gov Theoretical studies play a crucial role in understanding the extent of electron delocalization and the resulting aromatic character in these systems.

Influence of Substituents on Aromatic Character

The aromatic character of the borazine ring can be significantly influenced by the nature of the substituents attached to the boron and nitrogen atoms. nih.gov Theoretical studies have systematically investigated these substituent effects to understand how electron-donating and electron-withdrawing groups modulate the π-electron delocalization within the ring.

Generally, substituting the hydrogen atoms on the boron atoms of borazine with common substituents tends to decrease the aromatic character of the ring. nih.gov An exception to this trend is observed with substituents that allow for extended π-conjugation, such as nitro (-NO₂) and cyano (-CN) groups. nih.govmdpi.com In these cases, the aromaticity is comparable to that of unsubstituted borazine. mdpi.com This is because the delocalization of π-electrons onto the substituent groups is relatively poor, as indicated by the low computed energy of interaction between the π-orbitals of the borazine ring and the π*-orbitals of the substituents. mdpi.com

Conversely, when substituents are placed on the nitrogen atoms, the trend is often reversed. nih.gov Electron-donating groups on the nitrogen atoms can enhance the aromatic character. nih.gov This effect is attributed to increased Pauli repulsions, which push electron density from the nitrogen atoms towards the boron atoms, leading to more delocalized π(B=N) orbitals and thus boosting aromaticity. mdpi.com

The electronegativity of the substituents also plays a role, but it is not the sole determining factor. nih.gov For instance, while highly electronegative substituents like fluorine on the boron atoms can decrease aromaticity, other electronic effects must also be considered for a complete understanding. nih.gov Studies on B-trifluoroborazine have shown that fluorination on the boron atoms reduces the π component of the N-B bonds, leading to decreased molecular aromaticity as predicted by Aromatic Stabilization Energy (ASE) and Magnetic Susceptibility Exaltation (MSE) calculations. researchgate.net

The following table summarizes the general influence of different types of substituents on the aromaticity of the borazine ring based on theoretical studies:

Substituent PositionType of SubstituentGeneral Effect on Aromaticity
Boron Atoms Common substituents (e.g., halogens, -OH, -NH₂)Decrease nih.gov
Boron Atoms π-conjugating groups (e.g., -NO₂, -CN)Maintained or slightly decreased nih.govmdpi.com
Nitrogen Atoms Electron-donating groupsIncrease nih.gov
Nitrogen Atoms FluorineDecrease researchgate.net

These theoretical findings are crucial for the rational design of borazine-based materials with tailored electronic properties. By carefully selecting substituents, it is possible to fine-tune the aromaticity and, consequently, the stability, reactivity, and optoelectronic characteristics of these inorganic-organic hybrid systems.

Modeling of Reaction Pathways and Energetics

Theoretical and computational chemistry provide powerful tools to investigate the transformation of molecules, offering insights into reaction mechanisms that can be difficult to obtain through experimental means alone. For this compound (HPB), computational studies have been instrumental in understanding its potential to form larger, planarized systems through processes like cyclodehydrogenation.

Computational Analysis of Cyclodehydrogenation Pathways

The conversion of this compound into a B-N-doped analogue of hexa-peri-hexabenzocoronene (HBC) via a Scholl reaction is a process of significant interest. nih.gov This reaction involves intramolecular cyclodehydrogenation, where new carbon-carbon bonds are formed, leading to a planar, graphene-like molecule.

Computational analysis of this pathway has been performed to understand the feasibility and energetics of the transformation. nih.gov The Scholl reaction of this compound, however, does not cleanly yield the desired B₃N₃-HBC. Instead, experimental results combined with computational analysis suggest that both intramolecular and intermolecular cyclodehydrogenation reactions occur. nih.gov This leads to the formation of an insoluble and X-ray amorphous polymer. nih.gov

Spectroscopic analysis, specifically using IR and ¹¹B magic angle spinning NMR, of the resulting polymer reveals the retention of the borazine units. nih.gov Computational modeling helps to interpret these spectroscopic results. Changes in the ¹¹B quadrupolar coupling constant (C(Q)), asymmetry parameter (η), and isotropic chemical shift (δ(iso)(¹¹B)) from the precursor HPB to the final polymer are consistent with a structural model where B₃N₃-HBC-like units are incorporated within a larger polymeric structure. nih.gov This indicates that the intended intramolecular cyclization competes with intermolecular reactions, a crucial insight provided by the synergy of experimental data and computational modeling.

Simulation of Molecular Interactions

The behavior of this compound in various environments, including its interaction with other molecules or surfaces, can be simulated using molecular dynamics (MD) and other computational methods. weber.edunih.gov These simulations model the forces between atoms, allowing for the prediction of molecular arrangements, conformations, and aggregation behavior. weber.edubiorxiv.org

Simulations of molecular interactions are based on force fields, which are sets of parameters that describe the potential energy of a system of atoms. biorxiv.orguams.edu For a molecule like this compound, these simulations can predict how it will interact with solvents, other HPB molecules, or substrate surfaces. This is particularly relevant for understanding its self-assembly behavior and its deposition onto surfaces for materials applications. researchgate.net

The interactions are governed by fundamental principles like van der Waals forces, electrostatic interactions, and, in some cases, the formation of weaker bonds like hydrogen bonds (though less relevant for HPB itself unless interacting with specific solvents or functionalized surfaces). nih.gov The Lennard-Jones potential is a common mathematical model used in these simulations to describe the balance of attractive and repulsive forces between non-bonded atoms. weber.edu By running these simulations, researchers can gain a dynamic picture of how individual this compound molecules behave and interact on a nanoscale level. weber.edunih.gov

Charge Transfer Mechanisms and Electronic Properties

The electronic properties of this compound are central to its potential applications in electronic and optoelectronic devices. Computational studies are essential for elucidating these properties, including charge transfer mechanisms, which are fundamental to the function of organic semiconductors. spectroscopyonline.comnih.gov

HOMO-LUMO Gap Analysis and Band Gap Widening

The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for any molecule being considered for electronic applications. schrodinger.com This HOMO-LUMO gap determines the energy required for the lowest electronic excitation and influences the material's color, conductivity, and photochemical stability. schrodinger.comosti.gov

For this compound, quantum chemical calculations based on Density Functional Theory (DFT) have been employed to determine its electronic structure and HOMO-LUMO gap. researchgate.net Theoretical calculations predict a HOMO-LUMO gap for this compound to be approximately 5.45 eV. researchgate.net This is significantly smaller than the gap in the parent borazine molecule, a difference of about 2.72 eV, which is attributed to the extension of the π-conjugated system by the phenyl rings.

When compared to its all-carbon analogue, hexa-peri-hexabenzocoronene (HBC), the introduction of the B₃N₃ borazine core into the structure leads to a widening of the band gap. nih.gov Computational studies show that the allowed electronic transitions with large oscillator strengths shift to higher energies when moving from HBC to the theoretical B₃N₃-HBC molecule that would be formed from HPB cyclodehydrogenation. nih.gov This band gap widening is a direct consequence of the alternating, polar B-N bonds in the central borazine ring, which alters the electronic landscape of the entire π-system. nih.gov

CompoundCalculated HOMO-LUMO Gap (eV)Reference
This compound (HPB)5.45 researchgate.net
Borazine~8.17 researchgate.net

Projected Density of States (DOS) and Band Structure Calculations

Projected Density of States (PDOS) analysis is a computational technique that breaks down the total density of states of a system into contributions from individual atoms or orbitals. readthedocs.iocp2k.orgsciencevision.org This provides a detailed picture of which atoms and orbitals are involved in the frontier molecular orbitals (HOMO and LUMO) and thus dominate the electronic properties. youtube.com

For this compound, DFT calculations reveal the nature of its atomic and electronic properties. researchgate.net The PDOS would show that the HOMO is likely composed of π-orbitals with significant contributions from the carbon atoms of the phenyl rings and the nitrogen atoms of the borazine core, as nitrogen is more electronegative than boron. Conversely, the LUMO would likely have larger contributions from the phenyl carbons and the boron atoms, which are the electron-deficient centers in the B-N bond.

When this compound is deposited on a metal surface and heated to form B-N-doped graphene, the band structure of the resulting material can be calculated. researchgate.net The band structure describes the ranges of energy that an electron is allowed or forbidden to have. For a pristine graphene sheet, the conduction and valence bands meet at the Dirac point, resulting in zero band gap. kau.edu.sa For the B-N-doped graphene derived from HPB, calculations would show the opening of a band gap, transforming the semi-metallic graphene into a semiconductor. The size of this gap and the precise features of the band structure would depend on the concentration and arrangement of the boron and nitrogen dopants. researchgate.net

Charge Transfer at Organic-Metal Interfaces

The interface between an organic molecule and a metal surface is a critical region that often dictates the performance of organic electronic devices. arxiv.orgfz-juelich.de Charge transfer across this interface can lead to the formation of an interface dipole, shifting the vacuum levels and altering the charge injection barriers. researchgate.net

The interaction of this compound with metal substrates, such as Pt(111), has been studied in the context of forming B-N-doped graphene. researchgate.net Upon deposition of HPB onto a heated platinum substrate, a charge transfer process occurs between the molecule and the metal. researchgate.netfz-juelich.de The nature of this charge transfer can be investigated computationally. Depending on the work function of the metal and the electron affinity and ionization potential of the molecule, electrons can flow from the metal to the molecule's LUMO or from the molecule's HOMO to the metal. arxiv.org

In the case of HPB on Pt(111), the deposition leads to the eventual "graphenization" of the molecule, where the phenyl rings flatten and stitch together. researchgate.net During this process, the electronic coupling between the developing B-N-doped graphene sheet and the platinum substrate is strong. This interaction facilitates the catalytic dehydrogenation process and also determines the final electronic properties of the doped graphene layer. Understanding the charge transfer at this initial stage of adsorption and during the thermal transformation is key to controlling the properties of the final material. researchgate.netfz-juelich.de

Interactions with Surfaces and Substrates

The study of this compound's interactions with various surfaces is crucial for its application in developing novel two-dimensional (2D) materials, such as boron- and nitrogen-doped graphene (B,N-graphene). Research in this area combines surface science techniques with theoretical modeling to understand adsorption, self-assembly, and surface-catalyzed reactions.

Detailed Research Findings

Investigations into the behavior of this compound on metallic substrates have revealed its potential as a molecular precursor for the synthesis of B,N-graphene. A key study focused on the deposition of this compound onto a heated Platinum(111) surface. researchgate.netfigshare.com Quantum chemical calculations performed in conjunction with these experiments confirmed the stability of the molecule. researchgate.net Upon adsorption at room temperature, the central borazine ring of the this compound molecule remains intact. researchgate.net

Thermal treatment of the this compound-covered Pt(111) surface triggers a process known as graphenization. researchgate.netfigshare.com This involves the decomposition of the molecule and the subsequent incorporation of boron and nitrogen atoms into a newly formed graphene lattice. researchgate.net Experimental results using X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy have shown that the incorporation of nitrogen and boron atoms is temperature-dependent. Nitrogen atoms were observed to integrate into the graphene lattice at temperatures up to 600 °C, while boron incorporation was seen up to 400 °C. researchgate.netfigshare.comresearchgate.net The amount of deposited carbon was found to decrease as the substrate temperature increased, and at 400 °C, the carbon coverage corresponded to that of a monolayer of graphene. rsc.org

The choice of substrate is critical. While Pt(111) acts as a catalytic surface for graphenization, other surfaces like Ag(111) are also of significant interest for the on-surface synthesis of B,N-substituted heteroaromatic networks. researchgate.netresearchgate.netaps.org Studies on related borazine derivatives on Ag(111) show that surface-assisted polymerization and cyclodehydrogenation can lead to covalently interlinked networks. researchgate.net The inherent stability of the borazine core, combined with the ability to tune self-assembly through different peripheral groups, makes these compounds excellent candidates for the bottom-up fabrication of BCN materials. researchgate.net

Theoretical approaches, primarily using Density Functional Theory (DFT), are indispensable for understanding the underlying mechanisms of these surface interactions. mdpi.comresearchgate.net DFT calculations can elucidate the most stable adsorption geometries, binding energies, and the electronic structure of the molecule-substrate interface. mdpi.comrsc.org For instance, DFT studies on related aromatic molecules on metal surfaces like Au(111) and Pt(111) provide insights into the nature of the chemisorption, which involves a complex interplay of van der Waals forces and chemical bonding. rsc.orgnsf.gov While specific adsorption energy values for this compound are not widely published, data from analogous systems illustrate the type of information that can be obtained. These calculations are vital for predicting reaction pathways and designing precursors for materials with specific electronic properties. researchgate.netmdpi.com

Table 1: Summary of Experimental Findings for this compound on a Pt(111) Surface This table summarizes the key experimental observations from the deposition and thermal treatment of this compound on a Platinum(111) substrate.

ParameterObservationSource(s)
Substrate Platinum (Pt(111)) researchgate.net, figshare.com, rsc.org
Deposition Method Molecular evaporation in Ultra-High Vacuum (UHV) rsc.org
Adsorption at Room Temp. The borazine ring of the molecule remains intact upon adsorption. researchgate.net
Graphenization Occurs upon heating the substrate, leading to B,N-doped graphene. researchgate.net, figshare.com
Nitrogen Incorporation Observed in the graphene lattice up to a substrate temperature of 600 °C. researchgate.net, figshare.com
Boron Incorporation Observed in the graphene lattice up to a substrate temperature of 400 °C. researchgate.net, figshare.com
Resulting Material Monolayer of B,N-doped graphene formed at 400 °C. rsc.org

Table 2: Representative DFT-Calculated Binding Energies for Adsorbates on a Au(111) Surface This table presents a selection of theoretically calculated binding energies for various atomic and molecular species on a Gold(111) surface. While these values are not for this compound, they are representative of the data generated by DFT studies to quantify the strength of surface interactions. The binding site (fcc, hcp, top, or bridge) significantly influences the energy.

AdsorbateMost Stable SiteBinding Energy (eV)
Carbon (C)hcp-7.22
Oxygen (O)fcc-4.43
Sulfur (S)fcc-4.84
Hydrogen (H)fcc-2.62
Carbon Monoxide (CO)top-0.29
Ammonia (B1221849) (NH₃)top-0.32
Methane (CH₄)top-0.16
Data sourced from a periodic self-consistent Density Functional Theory (DFT-GGA) study. rsc.org

Advanced Characterization Techniques for Hexaphenylborazine and Borazine Derived Materials

Spectroscopic Methods in Research

Spectroscopy is a fundamental tool for probing the intrinsic properties of hexaphenylborazine and related materials. Different spectroscopic techniques offer unique windows into the molecular and electronic landscapes of these compounds.

Photoelectron spectroscopy, encompassing both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is a powerful surface-sensitive technique for investigating the elemental composition, chemical states, and electronic structure of materials. malvernpanalytical.comwikipedia.org

X-ray Photoelectron Spectroscopy (XPS)

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), utilizes X-rays to eject core-level electrons from a material's surface. malvernpanalytical.cominnovatechlabs.com The kinetic energy of these photoelectrons is measured, which allows for the determination of their binding energy. innovatechlabs.com This binding energy is characteristic of each element, providing a quantitative elemental analysis of the sample's surface (typically the top 0-10 nanometers). wikipedia.orginnovatechlabs.com

In the context of this compound, XPS is instrumental in:

Confirming Elemental Composition: Verifying the presence and stoichiometry of boron, nitrogen, and carbon atoms.

Analyzing Chemical States: Distinguishing between different bonding environments of an element. For instance, after doping or functionalization, the binding energies of the B 1s and N 1s core levels can shift, indicating changes in the chemical bonding and local electronic environment. rsc.orgscivisionpub.com

Investigating Doping: When this compound is used as a precursor for B,N-doped graphene, XPS can track the incorporation of boron and nitrogen atoms into the graphene lattice. researchgate.net Studies have shown that the deposition of this compound onto a heated Pt(111) substrate leads to the formation of doped graphene, with the incorporation of nitrogen and boron atoms observable up to certain substrate temperatures. researchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS employs lower-energy ultraviolet photons to probe the valence electronic states of a material. seriius.com This technique is particularly valuable for determining the electronic structure near the Fermi level, including the work function and highest occupied molecular orbital (HOMO). warwick.ac.ukwsu.edu For this compound and its derivatives, UPS provides key insights into their potential as electronic materials. By measuring the energy distribution of the emitted photoelectrons, the electronic density of states in the valence region can be mapped. wsu.edu

Research combining quantum chemical calculations with photoelectron spectra has been performed on this compound to understand its electronic structure. researchgate.net UPS measurements, often using a monochromatized He I excitation source (21.2 eV), are crucial for these investigations. researchgate.net

A typical analysis might involve the following binding energies observed in XPS for related BCN materials:

Core Level Binding Energy (eV) Associated Species/Bonding
C 1s~284.3 - 285.9sp² and sp³ hybridized carbon
N 1s~398.2, ~400, ~402.4Various C-N or N-N bonding configurations
B 1s--

Note: Specific binding energies for this compound can vary based on sample preparation and instrument calibration. The values for C 1s and N 1s are based on studies of nitrogen-implanted carbon materials. frontiersin.org

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of molecules. spectroscopyonline.com It is highly sensitive to changes in chemical bonding, crystal structure, and the presence of defects or dopants. spectroscopyonline.commetrohm.com

For this compound and materials derived from it, Raman spectroscopy is used to:

Characterize Molecular Structure: The Raman spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of the borazine (B1220974) ring and the phenyl substituents. These vibrational modes are sensitive to the molecular symmetry and bonding.

Analyze Doping Effects: When this compound is used to create doped materials, such as B,N-doped graphene, Raman spectroscopy can detect the successful incorporation of boron and nitrogen. researchgate.net Doping introduces disorder into the host lattice, which manifests as changes in the Raman spectrum, such as the appearance of the D-band (disorder-induced band) and shifts in the G-band (graphitic band). spectroscopyonline.commetrohm.com The intensity ratio of the D-band to the G-band (ID/IG) is a common metric used to quantify the degree of structural disorder. metrohm.com

Probe Crystallinity: The sharpness and position of Raman peaks can indicate the degree of crystallinity in a material. metrohm.com For example, in high-quality graphene, the G-band is sharp, while in more disordered carbon materials, the bands are broader. metrohm.com

In studies of the graphenization of this compound, Raman scattering measurements are a key tool for investigating the properties of the resulting B,N-doped graphene films. researchgate.net

UV-Vis absorption and emission (photoluminescence) spectroscopy are essential techniques for characterizing the optical and electronic properties of molecules. technologynetworks.com These methods provide information about the electronic transitions within a molecule and its ability to absorb and emit light. mdpi.comrsc.org

UV-Vis Absorption Spectroscopy

This technique measures the absorption of ultraviolet and visible light by a sample as a function of wavelength. technologynetworks.com The resulting absorption spectrum reveals the energies of electronic transitions from the ground state to excited states. For this compound and its derivatives, UV-Vis spectroscopy helps to determine:

The HOMO-LUMO Gap: The onset of absorption provides an estimate of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Electronic Transitions: The absorption bands in the spectrum correspond to specific π-π* electronic transitions within the molecule. mdpi.com For instance, research on a BN-doped coronene (B32277) derivative synthesized from a hexaarylborazine precursor showed a significant widening of the HOMO-LUMO gap compared to its all-carbon counterpart. researchgate.net

Emission (Photoluminescence) Spectroscopy

This technique involves exciting a sample with light of a specific wavelength and measuring the light emitted as the molecule relaxes from an excited state back to the ground state. mdpi.com Emission spectroscopy provides information about:

Emissive Properties: It reveals the wavelengths at which a molecule emits light, which is crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Quantum Yield: The efficiency of the emission process can be quantified.

Excited State Dynamics: Time-resolved emission studies can provide insights into the lifetime of the excited state. researchgate.net

Studies on derivatives of this compound have shown that the introduction of a central borazine core can lead to enhanced, blue-shifted emissive properties. researchgate.net

Spectroscopic Technique Information Obtained Relevance to this compound
UV-Vis AbsorptionHOMO-LUMO gap, electronic transitionsCharacterizing fundamental electronic properties. researchgate.net
Emission SpectroscopyEmission wavelength, quantum yield, excited state lifetimeAssessing potential for optoelectronic applications. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used for determining the structure of organic compounds in solution. jchps.comslideshare.net It is based on the interaction of atomic nuclei with an external magnetic field. mdpi.com Different nuclei within a molecule experience slightly different magnetic fields due to their local chemical environment, resulting in distinct resonance signals (chemical shifts). libretexts.org

For this compound and its derivatives, NMR spectroscopy, particularly ¹H, ¹¹B, and ¹³C NMR, is indispensable for:

Structural Confirmation: Verifying the successful synthesis of new derivatives by identifying the number and connectivity of different atoms. nih.gov

Elucidating Molecular Structure: Providing detailed information about the arrangement of atoms in a molecule, including the differentiation of isomers. jchps.commdpi.com

Analyzing Functionalization: Confirming the attachment of new functional groups to the this compound core by observing the appearance of new signals and changes in the chemical shifts of existing signals.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information on the chemical environment of protons and carbons, respectively. mdpi.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish correlations between different nuclei and provide more complex structural information. mdpi.com

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different functional groups.

In the study of this compound, IR spectroscopy is used to:

Identify Functional Groups: The presence of characteristic absorption bands for B-N, B-C, N-H (if present), and C-H bonds can confirm the molecular structure.

Monitor Reactions: Changes in the IR spectrum can be used to follow the progress of a reaction, such as the formation of the borazine ring or the addition of substituents.

Assess Purity: The absence of absorption bands from starting materials or byproducts can indicate the purity of the synthesized compound.

Microscopic and Imaging Techniques

Microscopy techniques are crucial for visualizing the morphology, structure, and surface topography of this compound-based materials at the micro- and nanoscale. mdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. wikipedia.orgnanoscience.com It is used to study the external morphology and texture of this compound powders, films, or other solid forms. carleton.edu

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin sample to form an image. univ-rennes.frnanoscience.com TEM offers much higher resolution than SEM and can be used to visualize the internal structure of materials, including crystal lattices and defects. nanoscience.comthermofisher.com In the context of materials derived from this compound, such as core-shell nanoparticles, TEM can provide clear images of the different layers. researchgate.net

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that can provide three-dimensional topographical images of a surface with very high resolution. It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. AFM is particularly useful for characterizing the surface roughness and morphology of thin films of this compound and its derivatives.

Scanning Tunneling Microscopy (STM) is another high-resolution scanning probe technique that can image conductive surfaces at the atomic level. cardiff.ac.uk It measures the tunneling current between a sharp tip and the sample surface. STM has been used to study the organization of this compound molecules on surfaces. cardiff.ac.uk

Technique Principle Information Gained
SEM Scans surface with an electron beamSurface morphology, topography carleton.edu
TEM Transmits electrons through a thin sampleInternal structure, crystallinity, core-shell structures univ-rennes.frresearchgate.net
AFM Scans surface with a sharp probe3D topography, surface roughness
STM Measures tunneling current between tip and conductive sampleAtomic-scale surface imaging cardiff.ac.uk

Transmission Electron Microscopy (TEM) for Morphological Properties of Derived Films

In the study of multilayer coatings, such as those involving chromium nitride and chromium carbonitride, TEM analysis, in conjunction with electron diffraction and energy-dispersive X-ray spectroscopy (EDX), has been instrumental in determining the microstructure of the individual layers. nist.gov For instance, in the analysis of sol-gel derived perovskite thin films, TEM revealed a polycrystalline, columnar microstructure. mdpi.com The versatility of TEM allows for the characterization of crystalline defects, the degree of order, and the orientation relationships between different layers or phases within the material. nist.gov

However, TEM analysis is not without its limitations. The small field of view means that only a small sample area is analyzed, which may not be representative of the entire material. There is also the potential for damage to the sample from the electron beam. Furthermore, sample preparation can be a destructive and time-consuming process. nist.gov

Scanning Tunneling Microscopy (STM) for Surface-Assisted Reactions

Scanning Tunneling Microscopy (STM) is a crucial tool for investigating surface-assisted reactions of molecules like this compound, providing atomic-scale resolution of the resulting nanostructures. cardiff.ac.ukresearchgate.net This technique has been pivotal in studying the on-surface synthesis of two-dimensional (2D) materials, where precursor molecules are deposited onto a heated substrate to induce polymerization and cyclodehydrogenation reactions. researchgate.netresearchgate.net

For example, the surface-assisted polymerization and cyclodehydrogenation of tri-B-phenyl-tri-N-(4-bromophenyl)borazine on a silver (Ag(111)) surface under ultra-high vacuum conditions led to the formation of interlinked hexa-peri-hexabenzoborazinocoronene domains. cardiff.ac.uk Similarly, the deposition of this compound onto a heated platinum (Pt(111)) substrate resulted in the formation of boron- and nitrogen-doped graphene. researchgate.net STM allows for the direct visualization of these processes, revealing how the molecules self-assemble and react on the surface.

In some cases, atomic hydrogen is used in conjunction with on-surface synthesis to fine-tune the reaction pathways. nih.gov STM can then be used to observe the effects of this treatment, such as the removal of residual atoms from the synthesized structures. nih.gov

Atomic Force Microscopy (AFM) for Nanosheet Thickness Characterization

Atomic Force Microscopy (AFM) is a key technique for characterizing the thickness of nanosheets derived from borazine compounds. mdpi.comresearchgate.net This method provides precise topographical information, allowing for the determination of the number of layers in exfoliated nanosheets.

For instance, in the study of binder-free hexagonal boron nitride nanosheets (BNNSs) used as protective coatings, AFM revealed the thickness of the nanosheets to be between 7 and 8 nanometers, which corresponds to approximately 20 layers. mdpi.com Similarly, in another study, the exfoliation of hBN crystals into BNNSs resulted in nanosheets with a thickness of 2.5 to 4 nanometers, corresponding to 7 to 12 stacked layers, as confirmed by AFM. arxiv.org The thickness of BNNSs synthesized from the reaction of boron powder with ammonia (B1221849) gas was also determined using AFM, showing an increase in thickness with higher reaction temperatures. whiterose.ac.uk

MaterialPrecursorSynthesis/Exfoliation MethodMeasured Thickness (nm)Corresponding Layers
BNNSs on Cu foilBorazineChemical Vapor Deposition (CVD)7-8~20
BNNSs on SiO2/SihBN crystalsMechanical Exfoliation (PDMS dry transfer)2.5-47-12
BNNSsBoron powder & AmmoniaChemical Vapor Deposition (CVD)5-11-

This table presents data on the thickness of borazine-derived nanosheets as characterized by Atomic Force Microscopy (AFM).

X-ray Diffraction for Structural Analysis

X-ray Diffraction (XRD) is a fundamental technique for analyzing the crystal structure of materials. gfz.demalvernpanalytical.com It is used to identify the crystalline phases present in a sample, determine lattice parameters, and assess the degree of crystallinity. gfz.decutm.ac.in

In the context of this compound and its derivatives, XRD is used to confirm the crystal structure of newly synthesized compounds and to study the structure of materials derived from them. For example, the pyrolysis of a polyborazine precursor was shown to result in the formation of highly crystalline hexagonal boron nitride, which was characterized by powder XRD. psu.edu The XRD pattern of manganese-doped hydroxyapatite (B223615) catalysts appeared very similar to that of pure monoclinic hydroxyapatite, indicating that the manganese oxide species were either below the detection limit, well-dispersed, or amorphous. researchgate.net

The analysis of the XRD patterns can provide valuable information about the arrangement of atoms within the material, which is crucial for understanding its properties. gfz.de

Other Analytical Techniques

Hall effect measurements are employed to determine the key electrical properties of materials, such as carrier concentration, mobility, and resistivity. rsc.org This technique is particularly useful for characterizing the electrical behavior of doped semiconductor materials.

For instance, Hall measurements have been used to investigate the electrical properties of boron-doped zinc oxide (ZnO:B) films. rsc.org These measurements, consistent with spectroscopic ellipsometry data, showed that the carrier concentration increased with the addition of boron up to a certain point, after which it decreased. rsc.org The resistivity of the films was also found to be dependent on the deposition temperature. rsc.org

In a novel application, the optical Hall effect (OHE) was observed in p-type monolayer hexagonal boron nitride (hBN) on a fused silica (B1680970) substrate using terahertz time-domain spectroscopy. optica.org This was achieved without an external magnetic field, indicating that proximity-induced interactions can lead to the observation of the OHE. optica.org The study obtained the complex longitudinal and transverse optical conductivities, which are crucial for understanding the electronic properties of monolayer hBN. optica.org

MaterialMeasurement TechniqueKey Findings
Boron-doped Zinc Oxide (ZnO:B) filmsHall Effect MeasurementCarrier concentration increased with boron doping to a maximum of 3.1 × 10^20 cm^–3.
p-type monolayer hexagonal boron nitride (hBN)Optical Hall Effect (OHE)Observation of OHE in the absence of an external magnetic field, indicating its potential as a valleytronic material.

This table summarizes the application of Hall effect measurements in characterizing the electrical properties of borazine-related materials.

The Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods are standard techniques for characterizing the surface area and pore size distribution of porous materials. lucideon.commatestlabs.com These analyses are based on the physical adsorption and desorption of a gas, typically nitrogen, at low temperatures. matestlabs.com

The BET method is used to calculate the specific surface area of a material, while the BJH method is used to determine the pore volume and pore size distribution, particularly in the mesopore range (2-50 nm). lucideon.commatec-conferences.org For example, the spray-pyrolysis of borazine at 1400 °C produced boron nitride nanoparticles with a BET specific surface area of 34.6 m²/g. researchgate.net In another study, a mesoporous boron nitride material synthesized using a hard template method exhibited a high specific surface area of 540 m²/g and a narrow pore size distribution centered at 4.4 nm. sci-hub.se

These techniques are essential for evaluating the suitability of porous borazine-derived materials for applications such as catalysis, gas storage, and separation.

MaterialSynthesis MethodBET Surface Area (m²/g)Pore Size Distribution
Boron Nitride NanoparticlesSpray-pyrolysis of borazine34.6-
Mesoporous Boron NitrideHard template with tri(methylamino)borazine540Centered at 4.4 nm
Mesoporous Silica (MCM-41)-6683.4 nm
Mesoporous Silica (SBA-15)-4974.3 nm
Mesoporous Carbon Foam (MCF)-21718 nm

This table provides a comparison of surface area and pore size data for various porous materials, including those derived from borazine precursors.

Hexaphenylborazine As a Precursor in Materials Science

Boron-Nitrogen-Doped Graphene and Nanographenes

The incorporation of boron (B) and nitrogen (N) atoms into the carbon lattice of graphene, often referred to as BN-doping, is a powerful strategy to engineer its material properties. Hexaphenylborazine serves as a key precursor in this domain, offering a pre-defined B₃N₃ core that facilitates controlled doping.

The synthesis of B,N-doped graphene is a significant challenge, and the graphenization of this compound (HPB) represents a promising bottom-up approach. researchgate.net This method involves the deposition of HPB molecules onto a heated catalytic metal substrate, such as Platinum (Pt(111)). researchgate.netfigshare.com As the substrate is heated, the HPB molecules undergo a series of chemical transformations, leading to the formation of a graphene-like lattice that incorporates both boron and nitrogen atoms. researchgate.net

Research demonstrates that the incorporation of nitrogen atoms into the graphene lattice can be observed at substrate temperatures up to 600 °C, while boron atoms are incorporated at temperatures up to 400 °C. researchgate.netfigshare.com This temperature-dependent incorporation allows for a degree of control over the final composition of the doped graphene sheet. The use of a molecular precursor like HPB is central to this strategy, as the borazine (B1220974) ring provides a stable, pre-assembled source of B and N atoms in the desired 1:1 stoichiometry. researchgate.net

A primary motivation for doping graphene with boron and nitrogen is to modify its electronic structure, particularly to open and tune its electronic band gap. Pristine graphene is a zero-gap semiconductor, which limits its direct use in digital electronics. Introducing B and N atoms breaks the symmetry of the carbon lattice and creates a band gap. d-nb.info

Using borazine-based precursors is an effective method to achieve this. The substitution of C=C bonds with isoelectronic B-N units perturbs the electronic conjugation, altering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. cardiff.ac.ukresearchgate.net Studies on borazine-doped polycyclic aromatic hydrocarbons (PAHs), which can be considered nanographene fragments, show that the introduction of a central borazine core can dramatically widen the HOMO-LUMO gap compared to their all-carbon analogues. researchgate.net For instance, the replacement of a central benzene (B151609) ring in a coronene (B32277) derivative with a borazine core leads to a significant blue-shift in its optical properties, indicative of a larger band gap. researchgate.net This ability to engineer the band gap is crucial for developing novel electronic and optoelectronic devices. researchgate.netarxiv.org

Property Comparison: BN-Doped vs. All-Carbon Coronene researchgate.net
Compound Hexa-peri-hexabenzocoronene (All-Carbon)
Effect of BN Core Introduction of a central B₃N₃ core induces a dramatic widening of the HOMO-LUMO gap and enhances blue-shifted emissive properties.

This table illustrates the significant impact of replacing a central benzene ring with a borazine core on the electronic properties of a large polycyclic aromatic hydrocarbon.

A key advantage of using molecular precursors like this compound is the potential to create atomically-defined two-dimensional (2D) nanostructures. researchgate.netresearchgate.net The "bottom-up" approach, starting from tailor-made molecules, allows for the precise placement of B and N atoms within the carbon lattice, a level of control not easily achievable with post-synthesis doping methods. researchgate.net

Through surface-assisted polymerization and cyclodehydrogenation reactions in ultrahigh vacuum (UHV) environments, specifically designed borazine-based precursors can be assembled into well-ordered networks. researchgate.netresearchgate.net This process mirrors the successful on-surface fabrication of all-carbon materials like graphene nanoribbons and nanoporous graphene. researchgate.net By using precursors with pre-defined structures, it is possible to fabricate covalently interlinked BN-substituted polyaromatic hydrocarbon networks with atomically precise substitution patterns. researchgate.net This precise structural control is fundamental for exploring the intrinsic properties of these hybrid materials and for their integration into sophisticated electronic devices.

Boron-Nitrogen-Carbon (BNC) hybrid materials, synthesized from precursors like this compound, exhibit a unique combination of properties that can lead to enhanced performance in various applications. researchgate.netcardiff.ac.uk These materials can be engineered to possess high thermal and chemical stability, shape persistence, and tailored electronic properties. cardiff.ac.uk

A notable application is in the field of energy harvesting. Recent studies have demonstrated the use of BNC films, derived from thiolated borazine precursors, as highly effective counter electrodes in dye-sensitized solar cells (DSSCs). acs.org These BNC electrodes show excellent electrocatalytic behavior for the iodide/triiodide redox reaction, achieving power conversion efficiencies up to 6% under standard 1 sun illumination and an impressive 11.8% under low-intensity indoor lighting. acs.org This performance highlights the potential of BNC materials as a platinum-free alternative in energy devices. The composition of these high-performance films can be precisely controlled, with one study reporting a stoichiometry of 88.0 at% carbon, 5.8 at% nitrogen, and 4.1 at% boron. acs.org

Performance of BNC Film in Dye-Sensitized Solar Cells acs.org
Precursor Type Thiolated Borazine Derivative
Application Counter Electrode in DSSC
Power Conversion Efficiency (1 sun) Up to 6%
Power Conversion Efficiency (Indoor Light) Up to 11.8%
Final Film Composition (at %) C: 88.0%, N: 5.8%, B: 4.1%, O: 2.1%

This table summarizes the performance and composition of a BNC film synthesized from a borazine precursor, demonstrating its effectiveness in energy harvesting applications.

Borazine-Doped Polycyclic Aromatic Hydrocarbons (PAHs) and Polyphenylenes

This compound and other hexa-aryl borazines are valuable precursors for synthesizing borazine-doped polycyclic aromatic hydrocarbons (PAHs) and polyphenylenes. cardiff.ac.ukresearchgate.net These materials are of great interest because the inclusion of the polar B-N bonds of the borazine core significantly alters the electronic and photochemical properties compared to their all-carbon counterparts. cardiff.ac.uknih.gov

Time-resolved spectroscopic studies comparing hexaphenyl benzene and this compound reveal the profound impact of BN-doping. The photoinduced dynamics are markedly different; this compound relaxes from its excited state with a rate that is over two orders of magnitude faster than that of hexaphenyl benzene (3.0 ps vs. 428 ps). nih.gov Furthermore, the photochemical cyclodehydrogenation reaction, a common route to planarize such molecules into larger PAHs, has a yield of 25% for hexaphenyl benzene but is effectively 0% for this compound under similar conditions. nih.gov Quantum-chemical calculations suggest that the polarized B-N bonds of the borazine core adversely affect the stability of the cyclized structures, thus inhibiting the reaction. nih.gov These findings are crucial for designing synthetic pathways for novel BN-doped PAHs and polyphenylenes.

Precursors for Boron Nitride (BN) Materials

In addition to creating hybrid BNC structures, borazine derivatives are fundamental precursors for the synthesis of pure boron nitride (BN) materials, particularly hexagonal boron nitride (h-BN). cardiff.ac.uknih.govjos.ac.cn h-BN is a wide-bandgap insulator isostructural to graphene, making it an ideal substrate and dielectric material for 2D electronic devices. jos.ac.cn

Chemical vapor deposition (CVD) is a widely used method for producing large-area, high-quality h-BN films. In this process, a borazine precursor is introduced into a furnace containing a metal catalyst foil (e.g., copper or nickel). nih.govjos.ac.cn The growth rate and thickness of the resulting h-BN film can be controlled by tuning the concentration of the borazine precursor and other process conditions, such as temperature and ambient gas ratios. nih.gov The use of borazine-based precursors is advantageous because they provide both boron and nitrogen in a single molecule with the correct 1:1 stoichiometry required for h-BN.

Synthesis of BN Layers and Films through Thermal and Plasmachemical Decomposition

This compound is a key precursor for the fabrication of boron nitride layers and BN-doped graphene films through decomposition techniques. researchgate.netsibran.ru These methods typically involve chemical vapor deposition (CVD), where the precursor is vaporized and then decomposed on a catalytic metal surface at elevated temperatures. researchgate.netiom3.org

Thermal decomposition of this compound on a platinum (Pt(111)) substrate has been shown to produce BN-doped graphene. researchgate.net In these experiments, the deposition of this compound onto the heated substrate leads to its graphenization. The incorporation of boron and nitrogen atoms into the resulting graphene lattice is temperature-dependent, with nitrogen incorporation observed up to 600°C and boron up to 400°C. researchgate.net This process demonstrates a method for creating large-area, continuous thin films of BN-doped materials. iom3.org

Similarly, borazine and its derivatives, including this compound, are utilized to generate insulating layers and films of hexagonal boron nitride (h-BN) via thermal or plasmachemical decomposition of their vapors. sibran.ru The resulting h-BN films are noted for their superior physical characteristics and chemical stability compared to traditional silicon-based dielectrics, making them excellent substrates for graphene-based electronic devices. iom3.orgwikipedia.org The quality and thickness of the h-BN films can be controlled by adjusting parameters such as precursor concentration, growth time, and ambient gas conditions during the CVD process. nih.gov

Table 1: Synthesis of BN-Doped Layers from this compound via Thermal Decomposition

Precursor Substrate Method Temperature (°C) Product Source(s)
This compound Pt(111) Thermal Decomposition / Graphenization 400 - 600 BN-doped graphene researchgate.net

Formation of Condensed Borazine Derivatives

Beyond thin films, this compound and related structures are precursors for synthesizing more complex, condensed borazine derivatives and BN-doped polycyclic aromatic hydrocarbons (PAHs). sibran.rucardiff.ac.uk These reactions often involve building upon the core borazine ring to create larger, multi-ring structures with tailored properties. cardiff.ac.ukacs.org

One significant method is the decarbonylative [4+2] Diels-Alder cycloaddition reaction between ethynyl-substituted borazines and tetraphenylcyclopentadienone (B147504) derivatives. researchgate.net This approach allows for the creation of borazine-doped polyphenylenes. researchgate.net Although this specific example starts with a triethynyl borazine, it illustrates a key strategy for expanding the borazine core into a condensed system. acs.org

Furthermore, studies on this compound have explored its photoinduced 6π electrocyclization reaction. cardiff.ac.ukcardiff.ac.uk This process can lead to the formation of planar, BN-doped PAHs. Time-resolved spectroscopy has revealed that the excited-state relaxation of this compound is significantly faster than its all-carbon analogue, highlighting the influence of BN doping on the reactivity and stability of these condensed structures. cardiff.ac.uk These synthetic strategies open pathways to novel materials with unique electronic and photophysical properties derived from their extended, BN-containing aromatic systems. cardiff.ac.uk

Applications in Optoelectronics

The unique electronic structure of borazine-based compounds, arising from the polar B-N bonds, makes them promising candidates for a variety of applications in optoelectronics. researchgate.netresearchgate.net Research in this area focuses on developing new materials for technologies such as light-emitting devices and advanced photonics. southampton.ac.uktuni.fisoton.ac.uk Borazine derivatives can be engineered to exhibit specific photophysical properties, such as efficient light emission or photoswitchable behavior. acs.orgresearchgate.net

Incorporation into Light-Emitting Diodes (LEDs) and Light-Emitting Electrochemical Cells (LECs)

Borazine derivatives are being explored for use in light-emitting devices. Light-Emitting Electrochemical Cells (LECs) are a class of solid-state lighting devices that are structurally similar to organic light-emitting diodes (OLEDs) but contain mobile ions within the active layer. wikipedia.org This composition simplifies the device architecture, often allowing for a single active layer between two electrodes, which can be made of the same air-stable metal. wikipedia.orguv.essioc-journal.cn

The inherent properties of ionic transition metal complexes, which are often used in LECs, include high emission quantum yields and the ability to harvest both singlet and triplet excitons for efficient phosphorescence. sioc-journal.cn While direct incorporation of this compound into commercial LECs is not widely documented, the development of borazine-based materials, including ionic derivatives, aligns with the goals of creating new emitters for these devices. researchgate.netwileyindustrynews.com The tunability of the electronic properties of the borazine core allows for the design of molecules with specific emission colors and improved stability, making them attractive for future generations of LEDs and LECs. sioc-journal.cnnih.gov

Photoswitchable Azo-Borazine Derivatives for Advanced Photonic Applications

A particularly innovative application of borazine chemistry in optoelectronics is the creation of photoswitchable molecules for advanced photonic applications. acs.org By incorporating an azobenzene (B91143) unit, which can isomerize between its trans (E) and cis (Z) forms upon irradiation with light, into a borazine-based structure, researchers have created photoswitchable azo-borazine derivatives. acs.orgacs.org

A key example was synthesized via a palladium-catalyzed Suzuki cross-coupling reaction between a tris-triflate borazine and an organoboron azobenzene derivative. acs.org The resulting molecule demonstrates reversible E/Z photoisomerization when irradiated at the maximum of its π-π* absorption band (around 360 nm). acs.org This light-induced switching changes the molecule's geometry and electronic properties, a characteristic that is highly sought after for applications in optical data storage, molecular machines, and photopharmacology. rsc.orgmdpi.commdpi.com The ability to control molecular properties with light opens up possibilities for creating dynamic and responsive materials. acs.org

Catalysis and Supramolecular Systems

The fields of catalysis and supramolecular chemistry are increasingly leveraging the unique properties of borazine-doped frameworks. researchgate.netnumberanalytics.com Supramolecular catalysis utilizes non-covalent interactions—such as hydrogen bonding and π-π stacking—to assemble a catalyst and substrate, thereby accelerating a chemical reaction. numberanalytics.comrsc.org Borazine-containing structures are well-suited for these applications due to their potential for molecular recognition and their defined three-dimensional shapes. researchgate.netbohrium.com

Boron nitride-supported metal catalysts have shown significant promise in sustainable chemical reactions, such as the synthesis and decomposition of ammonia (B1221849). mdpi.com In a related vein, discrete molecular borazine derivatives can be used in homogeneous catalysis. For instance, the synthesis of functionalized borazines often employs metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which underscores the compatibility of these molecules with catalytic processes. acs.org

Furthermore, the ability of borazine derivatives to self-assemble into organized structures makes them excellent candidates for developing supramolecular systems. researchgate.netnesvard.org These organized assemblies can create confined microenvironments that mimic the active sites of enzymes, potentially leading to catalysts with enhanced selectivity and efficiency. rsc.orgbohrium.com The ongoing development of borazine-doped carbon structures is expected to yield new materials for catalysis, gas separation, and the construction of complex supramolecular architectures. researchgate.net

Emerging Research Directions and Future Outlook

Development of Novel Functional Borazine (B1220974) Derivatives with Tailored Reactivity

The inherent reactivity of the borazine ring, particularly the polar B-N bonds, provides a versatile platform for chemical modification. Researchers are capitalizing on this by synthesizing a diverse array of functionalized hexaphenylborazine derivatives. This tailored approach allows for the fine-tuning of the molecule's properties to suit specific applications.

One promising strategy involves the introduction of specific functional groups to the peripheral phenyl rings. This "late-stage functionalization" enables the creation of a wide range of borazine derivatives with varying substitution patterns. researchgate.net Such modifications can significantly impact the molecule's electronic properties, solubility, and self-assembly behavior. For instance, the strategic placement of electron-donating or electron-withdrawing groups on the aryl substituents can modulate the aromaticity and reactivity of the borazine core. mdpi.com

Recent studies have demonstrated the successful synthesis of borazine precursors bearing functional groups like thiols or halogens. researchgate.netd-nb.info These functionalities serve as handles for further chemical transformations, such as cross-coupling reactions, to construct more complex architectures. For example, a Pd-catalyzed Suzuki cross-coupling reaction has been employed to create a photoswitchable azo-borazine derivative, showcasing the potential for developing "smart" materials. umons.ac.be

The development of these novel derivatives is not without its challenges. The stability of the borazine ring, especially its susceptibility to hydrolysis, is a key consideration. acs.org Researchers are exploring strategies to enhance the stability of these compounds, such as introducing sterically bulky groups that shield the reactive boron centers. acs.org

Advanced Mechanistic Studies on Complex Borazine Transformations

A deep understanding of the reaction mechanisms governing the formation and transformation of borazines is crucial for the rational design of new materials and processes. Advanced analytical techniques and computational modeling are being employed to unravel the intricate details of these chemical processes.

For example, detailed mechanistic studies on the dehydrocoupling of amine-borane precursors, a common route to borazine synthesis, have provided valuable insights. nih.govacs.org These studies, often combining kinetic analysis, isotope labeling, and computational modeling, help to identify key intermediates and transition states, paving the way for the development of more efficient and selective catalysts. nih.govacs.orgrsc.org

The on-surface synthesis of borazine-based materials is another area where mechanistic understanding is paramount. researchgate.netd-nb.info Techniques like low-temperature scanning tunneling microscopy (LT-STM) and X-ray photoelectron spectroscopy (XPS) allow for the real-space visualization and characterization of individual molecules and their self-assemblies on surfaces. d-nb.inforesearchgate.net These studies provide a single-molecule level understanding of adsorption, diffusion, and reaction pathways, which is essential for the bottom-up fabrication of well-defined two-dimensional materials. d-nb.inforesearchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT), play a vital role in complementing experimental findings. mdpi.comacs.org DFT calculations can predict molecular structures, electronic properties, and reaction energetics, offering a theoretical framework for interpreting experimental observations and guiding the design of new experiments. mdpi.comacs.org

Rational Design of Borazine-Based Materials with Tunable Properties

The ability to precisely control the structure and properties of borazine-based materials at the molecular level is a key driver of current research. This "rational design" approach aims to create materials with tailored optical, electronic, and mechanical properties for specific applications.

One of the most exciting areas of research is the development of borazine-doped carbon nanomaterials, such as graphene and carbon nanotubes. researchgate.netnih.gov The incorporation of borazine units into the carbon lattice can effectively tune the electronic bandgap and charge carrier mobility of these materials, making them promising candidates for next-generation electronic and optoelectronic devices. researchgate.netd-nb.info For instance, hexa-aryl borazines have been identified as valuable precursors for creating doped nanographenes and polyphenylenes with unique electronic and optical characteristics. researchgate.net

The self-assembly of borazine derivatives into ordered supramolecular structures is another powerful tool for creating functional materials. researchgate.netd-nb.info By carefully designing the molecular precursors, researchers can control the formation of one-dimensional nanoribbons, two-dimensional porous networks, and even complex chiral lattices. researchgate.netd-nb.info These self-assembled structures can exhibit novel electronic and catalytic properties.

Furthermore, the development of borazine-based polymers is opening up new possibilities for materials with enhanced thermal stability and processability. nih.gov These polymer-derived ceramics can be shaped into complex forms like fibers, coatings, and monoliths, which are of significant interest for high-temperature applications. nih.gov

Integration of this compound into Complex Hybrid Architectures and Heterostructures

The integration of this compound and its derivatives into more complex systems, such as hybrid architectures and heterostructures, is a rapidly growing area of research. This approach aims to combine the unique properties of borazines with those of other materials to create multifunctional systems with synergistic effects.

A notable example is the development of hybrid boron-nitrogen-carbon (BNC) materials. d-nb.info These materials, which combine the properties of graphene and hexagonal boron nitride (h-BN), offer a high degree of tunability in their electronic and optical properties. d-nb.info On-surface synthesis strategies are being developed to create well-defined BNC layers with precise atomic arrangements. d-nb.info

This compound has also been explored as a precursor for the growth of boron and nitrogen-doped graphene on various substrates. researchgate.net This method allows for the controlled incorporation of boron and nitrogen atoms into the graphene lattice, which can significantly alter its electronic properties and surface reactivity. researchgate.net

Moreover, researchers are investigating the use of borazine derivatives as building blocks for metal-organic frameworks (MOFs) and other porous materials. The porous nature of these materials, combined with the unique chemical environment provided by the borazine units, makes them promising candidates for gas storage and separation applications.

The future of this compound research lies in the continued exploration of these complex hybrid systems. By combining the strengths of different materials, scientists aim to unlock new functionalities and pave the way for the development of advanced technologies in areas such as catalysis, sensing, and energy conversion.

Q & A

Q. What are the key experimental parameters for synthesizing HPB-derived B,N-doped graphene, and how do substrate temperature variations influence atomic incorporation?

  • Methodological Answer : HPB is graphenized via deposition on heated Pt(111) substrates. Critical parameters include:
  • Substrate temperature : Boron incorporation occurs up to 400°C, while nitrogen persists up to 600°C due to differing bond stability .
  • Characterization : Use photoelectron spectroscopy to validate doping efficiency and compare results with quantum chemical calculations (e.g., Mulliken population analysis) .
  • Data Interpretation : Cross-reference experimental spectra with computational models to resolve discrepancies in atomic configurations.

Q. How can researchers optimize literature searches for HPB-related studies to ensure comprehensive coverage of synthesis and applications?

  • Methodological Answer :
  • Query Design : Break down search terms into concepts (e.g., "hexaphenylborazine synthesis," "boron-doped graphene characterization") and use Boolean operators (AND/OR) to refine results .
  • Database Selection : Prioritize structured databases like SciFinder or PubMed over general search engines. Filter by publication type (e.g., primary research, reviews) .
  • Bias Mitigation : Include grey literature (preprints, theses) and monitor citations in foundational papers (e.g., Imamura et al., 2012) .

Q. What statistical methods are recommended for analyzing HPB’s structural or electronic property data?

  • Methodological Answer :
  • Descriptive Statistics : Calculate mean and standard deviation for repeated spectroscopic measurements (e.g., XPS peak positions) .
  • Comparative Analysis : Use t-tests or ANOVA to assess differences in doping efficiency across substrate temperatures .
  • Error Reporting : Document instrumental uncertainties (e.g., ±0.1 eV in XPS) and propagate errors in derived parameters .

Advanced Research Questions

Q. How can computational models (e.g., DFT) be validated against experimental HPB graphenization data, and what are common sources of contradiction?

  • Methodological Answer :
  • Validation Steps :

Compare calculated bond lengths/angles with XRD or TEM data .

Use Mulliken charges to predict doping sites and verify via STM imaging .

  • Contradiction Resolution : Discrepancies often arise from approximations in density functionals or overlooked surface interactions. Address by:
  • Testing multiple functionals (e.g., B3LYP vs. PBE) .
  • Incorporating solvent or substrate effects in simulations .

Q. What strategies are effective for designing HPB-based experiments that integrate both theoretical predictions and empirical observations?

  • Methodological Answer :
  • Iterative Workflow :

Use computational screening to identify promising HPB derivatives (e.g., substituent effects on electronic structure) .

Validate predictions via controlled depositions and in-situ spectroscopy .

  • Hypothesis Testing : Frame hypotheses as causal relationships (e.g., "Increasing substrate temperature reduces boron retention due to X") and test via controlled variable experiments .

Q. How should researchers address variability in reported HPB thermal stability values across studies?

  • Methodological Answer :
  • Root-Cause Analysis :
Potential Source Mitigation Strategy
Instrument calibration differencesStandardize protocols (e.g., TGA heating rates) .
Sample purity inconsistenciesUse NMR/EA to verify HPB purity pre-experiment .
Environmental factors (e.g., humidity)Conduct trials in inert atmospheres .
  • Meta-Analysis : Aggregate data from multiple studies and apply weighted regression to identify trends .

Q. What frameworks (e.g., FINER criteria) can guide the formulation of HPB research questions to ensure novelty and feasibility?

  • Methodological Answer :
  • FINER Evaluation :
  • Feasible : Ensure access to specialized equipment (e.g., UHV chambers for graphenization) .
  • Novel : Target understudied areas (e.g., HPB’s optoelectronic properties post-doping) .
  • Ethical : Adhere to lab safety protocols for boron/nitrogen handling .
  • PICO Framework : Structure questions as "In [HPB systems], how does [variable X] affect [outcome Y] compared to [control Z]?" .

Data Presentation and Reproducibility

Q. What are best practices for structuring HPB research reports to enhance clarity and reproducibility?

  • Methodological Answer :
  • Sections to Prioritize :

Methods : Detail substrate preparation, deposition parameters, and instrument settings .

Data Availability : Share raw spectra/computational inputs via repositories (e.g., Zenodo) .

  • Visual Aids : Use tables to summarize doping efficiencies (e.g., % B/N retention vs. temperature) and annotate spectra with peak assignments .

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